molecular formula C34H23BO2 B1359307 (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid CAS No. 867044-35-7

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid

Cat. No.: B1359307
CAS No.: 867044-35-7
M. Wt: 474.4 g/mol
InChI Key: ZDUDFKLIZTVUIT-UHFFFAOYSA-N
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Description

Historical Context of Anthracene-Based Boronic Acids

The development of anthracene-based boronic acids can be traced back to the foundational work established by Edward Frankland in 1860, who first reported the preparation and isolation of boronic acids through the synthesis of ethylboronic acid. This pioneering research laid the groundwork for subsequent investigations into more complex aromatic boronic acid systems. The evolution toward anthracene-based derivatives gained momentum in the 1990s when researchers began recognizing the unique photophysical properties that could be achieved by combining the electron-rich anthracene core with the electron-deficient boronic acid functionality.

The specific development of anthracene-boronic acid fluorescent probes was significantly advanced by the Czarnik group in 1992, who introduced anthracene-boronic acid systems as fluorescent sensors. This work demonstrated that the photoinduced electron transfer mechanism between the anthracene fluorophore and the boronic acid receptor could be modulated through binding interactions, establishing the fundamental principles that would later be applied to more sophisticated derivatives. The progression from simple anthracene-boronic acids to the more complex this compound represents a natural evolution in the field, driven by the need for enhanced selectivity, improved stability, and superior photophysical properties.

The incorporation of naphthalene substituents at the 9 and 10 positions of the anthracene core represents a strategic modification that significantly enhances the compound's electronic properties while maintaining the favorable characteristics of the parent anthracene system. This architectural advancement reflects decades of research in polycyclic aromatic hydrocarbon chemistry and demonstrates the sophisticated understanding of structure-property relationships that has emerged in organoboron chemistry. Historical development in this field has been characterized by incremental improvements in synthetic methodology, leading to more efficient preparation routes and higher-yielding processes for these complex aromatic systems.

Significance in Organoboron Chemistry

The significance of this compound in organoboron chemistry extends far beyond its structural complexity, representing a paradigm of how boronic acid functionality can be integrated into extended aromatic systems to achieve unique chemical and physical properties. Boronic acids have established themselves as indispensable tools in organic synthesis, particularly through their widespread application in Suzuki-Miyaura cross-coupling reactions, which have revolutionized the construction of carbon-carbon bonds in complex molecular architectures. The incorporation of the boronic acid group into the highly conjugated (9,10-di(Naphthalen-1-yl)anthracen-2-yl) framework creates opportunities for both synthetic transformation and functional application that are not available with simpler boronic acid derivatives.

The molecular design of this compound exemplifies the principles of molecular recognition that are fundamental to contemporary organoboron chemistry. Boronic acids demonstrate remarkable selectivity for compounds containing complementary functional groups, particularly those with appropriately positioned hydroxyl groups that can form stable cyclic boronic esters. In the context of this compound, this recognition capability is enhanced by the extended aromatic system, which provides additional binding interactions through π-π stacking and hydrophobic effects. These supplementary interactions contribute to improved selectivity and binding affinity compared to simpler boronic acid systems.

The synthetic accessibility of this compound through established organoboron methodologies further underscores its significance in the field. The preparation typically involves palladium-catalyzed cross-coupling reactions or direct borylation procedures, demonstrating the versatility of modern synthetic organic chemistry in accessing complex molecular architectures. The compound serves as both a synthetic intermediate and a functional material, highlighting the dual nature of many contemporary organoboron compounds that bridge the gap between synthetic chemistry and materials science applications.

Position in Contemporary Materials Science Research

In contemporary materials science research, this compound occupies a prominent position as a multifunctional building block for advanced electronic and photonic applications. The compound's unique combination of extended π-conjugation, thermal stability, and chemical reactivity makes it particularly valuable in the development of organic light-emitting diodes, where material performance is critically dependent on molecular architecture and electronic properties. Research has demonstrated that anthracene-based materials with naphthalene substitutions exhibit superior hole mobility characteristics compared to electron transfer capabilities, making them excellent candidates for specific roles in electronic device architectures.

The integration of boronic acid functionality into these extended aromatic systems provides additional advantages in materials processing and device fabrication. The boronic acid group serves as a versatile handle for further functionalization, enabling the construction of more complex materials through controlled assembly processes or subsequent chemical modifications. This synthetic flexibility is particularly valuable in contemporary materials research, where the ability to fine-tune molecular properties through structural modification is essential for optimizing device performance and developing next-generation technologies.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₃₄H₂₃BO₂
Molecular Weight 474.36 g/mol
Chemical Abstracts Service Number 867044-35-7
Physical State Solid at room temperature
Synthetic Yield 66.2% (optimized conditions)
Purity (commercial grade) >98.0%

The compound's role in fluorescent sensing applications represents another significant aspect of its position in materials science research. Anthracene-based boronic acids have demonstrated exceptional performance as fluorescent probes for saccharide detection and other molecular recognition applications. The extended aromatic system of this compound provides enhanced fluorescence properties while the boronic acid functionality enables selective binding to target molecules, creating opportunities for the development of highly sensitive and selective sensing platforms.

Current research directions involving this compound focus on optimizing its photophysical properties through careful molecular design and exploring its potential in emerging applications such as organic photovoltaics and advanced display technologies. The compound's stability under operating conditions and its processability through solution-based methods make it attractive for industrial applications, while its well-defined structure and predictable behavior facilitate fundamental research into structure-property relationships in organic electronic materials. This dual significance in both applied and fundamental research contexts positions this compound as a key compound in the continued advancement of organic materials science.

Properties

IUPAC Name

(9,10-dinaphthalen-1-ylanthracen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23BO2/c36-35(37)24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21,36-37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUDFKLIZTVUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631124
Record name [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867044-35-7
Record name [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps

  • Lithium-Halogen Exchange :
    • React 2-bromo-9,10-bis(naphthalen-1-yl)anthracene with n-butyllithium in tetrahydrofuran (THF) at -78°C for 1.5 hours.
  • Boronation :
    • Add triisopropyl borate to the reaction mixture at room temperature (20°C) and stir for 24 hours.
  • Hydrolysis :
    • Quench the reaction with water and hydrochloric acid in THF, extract the product using ethyl acetate, and remove water using magnesium sulfate.
    • Recrystallize the concentrated solution from hexane to obtain the final product.

Reaction Data

Parameter Value
Starting Material 2-bromo-9,10-bis(naphthalen-1-yl)anthracene
Reagent n-butyllithium
Solvent Tetrahydrofuran (THF)
Temperature -78°C to 20°C
Yield 66.2%

Reaction Scheme

$$
\text{C34H23Br} + \text{n-BuLi} \xrightarrow{\text{THF}, -78^\circ C} \text{C34H23Li} \xrightarrow{\text{B(OiPr)3}} \text{C34H23BO2}
$$

This method is efficient, yielding a high-purity white solid product.

Directboration Method

The directboration method involves the reaction of boric acid with a boronic acid derivative in the presence of a Lewis acid catalyst.

Reaction Steps

  • Combine boric acid with a suitable boronic acid derivative in an inert solvent like ether or THF.
  • Use a Lewis acid catalyst to facilitate the reaction through a free radical mechanism.
  • Conduct the reaction at room temperature or slightly elevated temperatures depending on reactants.

Key Features

  • Solvent: Ether or THF
  • Catalyst: Lewis acids
  • Mechanism: Free radical pathway involving hydrogen abstraction and metal-boron bond formation.

This approach is less commonly used but provides an alternative route for synthesizing boronic acids.

Displacement Borane Reduction

This method employs borane as a reducing agent to convert borate esters or amides into boronic acids.

Reaction Steps

  • React a borate ester or amide with borane in a polar solvent like THF or DMF.
  • Use catalysts such as sodium hydride to facilitate reduction.
  • The reaction proceeds via hydrogen removal from the boron atom to form new boron-carbon bonds.

Key Features

  • Solvent: THF or DMF
  • Catalyst: Sodium hydride
  • Reducing Agent: Borane

This method is particularly useful when specific functional groups need to be preserved during synthesis.

Suzuki-Miyaura Boronation

The Suzuki-Miyaura coupling reaction is another effective route for synthesizing this compound.

Reaction Steps

  • React a boronic acid derivative with phenylborane in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
  • Use a base like sodium carbonate to activate the hydrogen atom of the boronic acid derivative.
  • Conduct the reaction in an inert solvent like toluene or xylene at room temperature or slightly elevated temperatures.

Key Features

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Sodium carbonate
  • Solvent: Toluene or xylene

This method is highly selective and allows precise control over product formation.

Summary Table of Synthetic Routes

Method Key Reagents Solvent Temperature Range Yield/Features
Lithium-Halogen Exchange n-BuLi, B(OiPr)₃ THF -78°C to 20°C High yield (66.2%)
Directboration Boric acid, Lewis acid Ether/THF Room temp Free radical mechanism
Displacement Reduction Borane, NaH THF/DMF Room temp/elevated Preserves functional groups
Suzuki-Miyaura Phenylborane, Pd catalyst Toluene/Xylene Room temp/elevated High selectivity

Each method offers unique advantages depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Overview : OLEDs are a type of light-emitting technology that utilizes organic compounds to produce light. The efficiency and color purity of OLEDs can be significantly enhanced by the incorporation of specific organic compounds.

Role of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid :

  • This compound serves as an important building block for the development of new OLED materials due to its favorable photophysical properties.
  • Studies indicate that derivatives of anthracene, including those with naphthalene substituents, exhibit enhanced fluorescence and stability, which are crucial for efficient light emission in OLEDs .

Case Study : Research has demonstrated that substituting anthracenes at the 9 and 10 positions can alter fluorescence quantum yields significantly. For instance, derivatives with bulky substituents like naphthalenes can improve solubility and reduce aggregation, leading to better device performance .

Photophysical Characterization

Overview : The photophysical properties of compounds determine their behavior under light exposure, which is essential for applications in photonics and optoelectronics.

Significance :

  • The photophysical characterization of this compound reveals its potential for use in triplet-triplet annihilation upconversion systems. This process is vital for enhancing light absorption and emission efficiency in various applications .

Experimental Findings :

  • The compound exhibits high fluorescence quantum yields and favorable energy levels for triplet states, making it a candidate for use in advanced photonic devices .

Synthesis and Functionalization

Synthetic Routes :
The synthesis of this compound can be achieved through several methods:

  • Direct Boronation : Involves the reaction of boric acid with an appropriate naphthalene derivative under Lewis acid catalysis.
  • Suzuki-Miyaura Coupling : A common method used to form carbon-boron bonds which allows for the functionalization of the compound to tailor its properties for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

  • (9,10-di(Naphthalen-2-yl)anthracen-2-yl)boronic Acid This analogue differs in the substitution of naphthalen-2-yl groups instead of naphthalen-1-yl. In OLED applications, 2-naphthyl-substituted anthracene derivatives (e.g., DN-2-CzA) exhibit moderate electroluminescence efficiency (3.2 cd/A), attributed to optimized charge transport .
  • 10-(1-Naphthyl)anthracene-9-boronic Acid
    With a single naphthalen-1-yl group, this compound (C₂₄H₁₇BO₂, MW 348.21) has reduced steric bulk and a simpler conjugation system. Its pinacol ester derivative shows utility in Suzuki-Miyaura couplings, but its lower molecular weight may limit applications requiring extended π-systems .

  • [10-(3-(Naphthalen-2-yl)phenyl)anthracen-9-yl]boronic Acid This derivative incorporates a phenyl bridge between the anthracene and naphthalen-2-yl group, increasing molecular weight (MW 424.3) and altering electronic properties. The extended structure enhances conjugation but may reduce solubility in non-polar solvents .

Physicochemical Properties

  • Solubility :
    Compounds with di-ortho-substituted aromatic groups (e.g., naphthalen-1-yl) often exhibit poor solubility in polar media. For example, pyren-1-yl boronic acid precipitates in RPMI culture medium, limiting in vitro applicability . The target compound’s dual naphthalen-1-yl groups likely exacerbate this issue, necessitating specialized solvents (e.g., toluene) for reactions .

  • pKa and Lewis Acidity :
    Boronic acids with electron-donating substituents (e.g., naphthyl groups) exhibit lower pKa values compared to phenyl boronic acids. For instance, 3-AcPBA (pKa ~8.6) is less acidic than naphthyl-substituted analogues, which may approach physiological pH ranges (~7.4), enhancing their utility in biomedical applications .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    Di-ortho-substituted boronic acids often require elevated temperatures (e.g., 60°C) for efficient coupling due to steric hindrance . For example, coupling naphthalen-1-yl dimethylsulfamate with a di-ortho-substituted boronic acid achieved 75% yield at 60°C, compared to >90% yields for less hindered analogues at room temperature . The target compound’s steric profile may similarly necessitate optimized reaction conditions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituent Positions Key Applications
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid C₃₄H₂₃BO₂ 474.36 9,10-(1-naphthyl), 2-BA OLEDs, Suzuki coupling
(9,10-di(Naphthalen-2-yl)anthracen-2-yl)boronic acid C₃₄H₂₃BO₂ 474.36 9,10-(2-naphthyl), 2-BA OLED host (EQE: 1.6%)
10-(1-Naphthyl)anthracene-9-boronic acid C₂₄H₁₇BO₂ 348.21 9-BA, 10-(1-naphthyl) Cross-coupling

Biological Activity

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is a boronic acid derivative characterized by its complex structure, which includes naphthalene and anthracene moieties. This compound has gained attention in various fields, particularly in organic electronics and materials science, due to its unique electronic properties and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C34H23BO2, with a molecular weight of approximately 474.36 g/mol. The presence of the boronic acid group (B(OH)₂) enhances its reactivity and functionality, making it a valuable building block in organic synthesis and biochemical applications .

PropertyValue
Molecular FormulaC34H23BO2
Molecular Weight474.36 g/mol
SolubilityPoorly soluble
Bioavailability Score0.55

Interaction with Biological Molecules

This compound exhibits significant interactions with various biomolecules. These interactions are primarily mediated through hydrogen bonding and van der Waals forces, allowing the compound to influence biochemical pathways including enzyme activity and cellular signaling .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves reversible covalent bonding with diols and other nucleophiles. This property allows it to modulate enzyme activity by binding to active sites, thereby influencing catalytic functions .

Cellular Effects

Studies have shown that this compound can affect cellular processes such as:

  • Cell Signaling Pathways: Modulation of pathways critical for cell growth and differentiation.
  • Gene Expression: Influence on transcription factors that regulate gene expression.
  • Metabolic Processes: Impact on metabolic pathways through enzyme inhibition or activation.

Research Findings

Recent research has highlighted the potential of this compound in therapeutic applications:

  • Cancer Research: The compound has shown promise in inhibiting certain cancer cell lines by disrupting cellular signaling pathways essential for tumor growth .
  • Antioxidant Activity: Investigations into its antioxidant properties suggest that it may protect cells from oxidative stress, a contributing factor in various diseases .
  • Drug Development: Its unique structural characteristics make it a candidate for developing new drugs targeting specific biological pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated that it could effectively inhibit the activity of certain enzymes, leading to altered metabolic profiles in treated cells.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, studies on analogous arylboronic acids used CuKα radiation (λ = 1.54178 Å) at 173 K to determine orthorhombic crystal systems (space group Pna21) with cell parameters a = 9.6655 Å, b = 6.2286 Å, c = 29.1778 Å, and V = 1756.58 ų . Key metrics include:

ParameterValue
Rint0.038
θ range3.0–77.4°
Hydrogen bondingO1–B1–O2 = 116.98°
  • Complementary techniques like <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR should validate functional groups and π-conjugation .

Q. What are the critical considerations for synthesizing anthracene-based boronic acids to minimize by-products?

  • Methodological Answer : Control reaction stoichiometry and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity, as seen in anthracene-bromomethyl derivatives . Purification via column chromatography (silica gel, 60–200 µm) with gradient elution (e.g., DCM/petroleum ether) is essential, though incomplete separation of regioisomers may occur due to similar polarities . Monitor reaction progress via TLC (60% DCM/pet. ether) and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. How do polymorphic forms of arylboronic acids influence their reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Polymorphism alters hydrogen-bond networks and steric environments, impacting boronic acid activation. For example, two polymorphs of (naphthalen-1-yl)boronic acid exhibit distinct O–B–O angles (116.98° vs. 121.32°), which modulate Lewis acidity and coupling efficiency . Researchers should:

  • Characterize polymorphs via SC-XRD and DSC.
  • Compare reaction yields (e.g., Pd-catalyzed coupling) across polymorphs.
  • Optimize solvent polarity (e.g., THF vs. DMF) to stabilize reactive conformers .

Q. What computational approaches can predict substituent effects on the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations using crystallographic data (e.g., C–C bond lengths: 1.363–1.426 Å) model π-electron delocalization . Key steps:

Input SC-XRD coordinates (CCDC 1497347/1497346) .

Calculate HOMO-LUMO gaps to assess charge-transfer efficiency.

Simulate substituent effects using torsion angles (e.g., C1–C2–C3–C4 = −0.16°) .

  • Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. How do steric effects from naphthyl substituents impact the aggregation behavior of anthracene-boronic acid derivatives?

  • Methodological Answer : Steric hindrance from 1-naphthyl groups reduces π-π stacking, as evidenced by red-shifted fluorescence in dilute solutions vs. aggregation-induced quenching. Methods:

  • Conduct UV-Vis and fluorescence spectroscopy in varying solvent polarities.
  • Compare aggregation thresholds (e.g., critical aggregation concentration) with less hindered analogs (e.g., phenyl-substituted anthracenes) .

Safety and Handling

Q. What safety protocols are recommended for handling anthracene-boronic acids in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant lab coats .
  • Ventilation : Perform reactions in fume hoods to avoid aerosolized particles (µ = 0.71 mm⁻¹ for similar compounds) .
  • Storage : Protect from light at 173 K in sealed containers to prevent decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data during synthetic validation?

  • Methodological Answer :

  • Cross-validate NMR peaks with computational predictions (e.g., ChemDraw).
  • Re-examine reaction conditions (e.g., residual solvents like DMF may obscure <sup>1</sup>H NMR signals) .
  • Compare SC-XRD data (e.g., C–B bond length = 1.572 Å) with literature to confirm structural assignments .

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